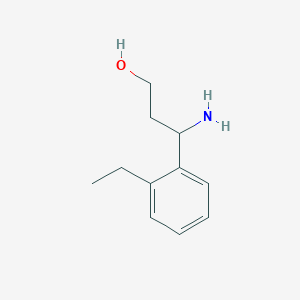
3-Amino-3-(2-ethylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(2-ethylphenyl)propan-1-ol: is an organic compound that belongs to the class of propanolamines. It features a hydroxy group (-OH) attached to the first carbon of the propane chain, an amino group (-NH2) attached to the third carbon, and a 2-ethylphenyl group attached to the same carbon as the amino group. This compound is both a primary amine and a primary alcohol, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-ethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts such as palladium on carbon (Pd/C) and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group in 3-Amino-3-(2-ethylphenyl)propan-1-ol can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly the nitro group in the intermediate stages of synthesis.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the amino alcohol from nitro intermediates.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Amino-3-(2-ethylphenyl)propan-1-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It can act as a ligand in receptor binding studies.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting neurological and cardiovascular conditions. Its dual functional groups allow for diverse pharmacological activities.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It also finds applications in the manufacture of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(2-ethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate enzyme activity and influence metabolic pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
3-Amino-1-propanol: A simpler analog without the 2-ethylphenyl group.
2-Amino-3-(2-ethylphenyl)propan-1-ol: A positional isomer with the amino group on the second carbon.
3-Amino-3-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a 2-ethylphenyl group.
Uniqueness: 3-Amino-3-(2-ethylphenyl)propan-1-ol is unique due to the presence of the 2-ethylphenyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule in various applications.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
3-amino-3-(2-ethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-2-9-5-3-4-6-10(9)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3 |
Clave InChI |
OCUVILUFXSEFHU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















